molecular formula C15H15N3O2 B11966251 Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate CAS No. 202064-30-0

Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate

Cat. No.: B11966251
CAS No.: 202064-30-0
M. Wt: 269.30 g/mol
InChI Key: IOJXWYSAFSIHPU-UHFFFAOYSA-N
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Description

Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The compound’s structure includes a methyl group, a hydroxy group, and a diazenyl group attached to a phenyl ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate typically involves the diazotization of an aromatic amine followed by coupling with a phenol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenol derivative in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored polymers and as a dye in textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo redox reactions. The molecular targets and pathways involved include:

    Redox Reactions: The azo group can be reduced to form amines, which can interact with various biological molecules.

    Binding to Proteins: The compound can bind to proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxy-5-methylphenylazo)acetanilide
  • Methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate

Uniqueness

Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

202064-30-0

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

methyl N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]methanimidate

InChI

InChI=1S/C15H15N3O2/c1-11-3-8-15(19)14(9-11)18-17-13-6-4-12(5-7-13)16-10-20-2/h3-10,19H,1-2H3

InChI Key

IOJXWYSAFSIHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=COC

Origin of Product

United States

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